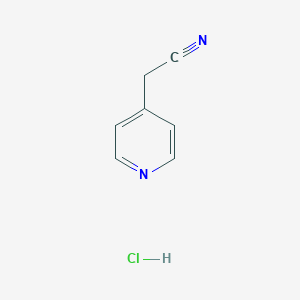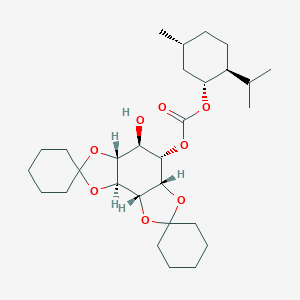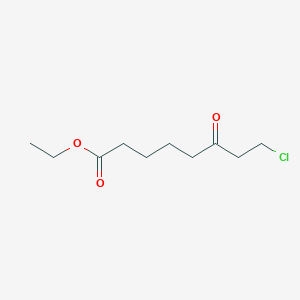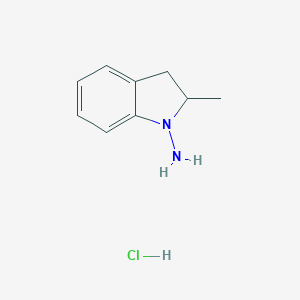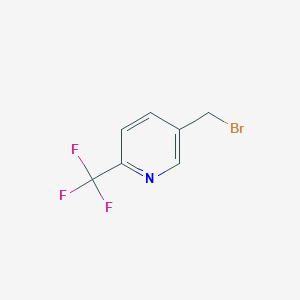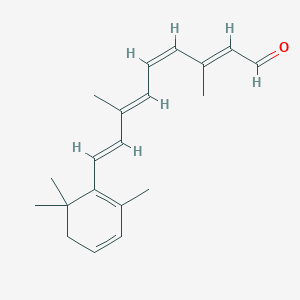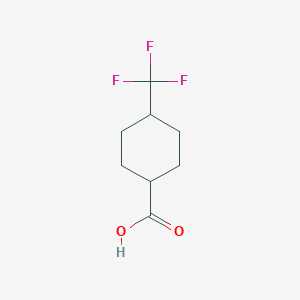
Amhdsa
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amhdsa is a peptide hormone that is known for its role in the regulation of reproductive functions in mammals. It is a member of the transforming growth factor-beta (TGF-beta) superfamily and is primarily produced by the gonads. This hormone has been extensively studied due to its importance in the development and function of the male and female reproductive systems.
作用機序
Amhdsa acts through the Amh receptor, which is a type II receptor that is expressed in the gonads and other tissues. Upon binding to the receptor, Amhdsa activates the Smad signaling pathway, which leads to the inhibition of the proliferation and differentiation of the gonadal somatic cells.
生化学的および生理学的効果
The primary physiological effect of Amhdsa is the regulation of gonadal development and function. In males, it is responsible for the regression of the Mullerian ducts, which would otherwise develop into the female reproductive tract. In females, it plays a role in the selection and growth of the dominant follicle during the menstrual cycle.
実験室実験の利点と制限
One of the advantages of using Amhdsa in lab experiments is its specificity for the gonads. This allows for the accurate assessment of gonadal function and development. However, a limitation of using Amhdsa is its relatively short half-life, which can make it difficult to detect in certain assays.
将来の方向性
There are several potential future directions for the study of Amhdsa. One area of interest is the role of Amhdsa in the development and progression of certain reproductive disorders, such as polycystic ovary syndrome and testicular cancer. Additionally, there is ongoing research into the use of Amhdsa as a therapeutic target for the treatment of these disorders. Finally, there is a need for further studies to elucidate the molecular mechanisms underlying the actions of Amhdsa, which could lead to the development of novel therapies for reproductive disorders.
合成法
The synthesis of Amhdsa involves the transcription and translation of the Amh gene. The gene is located on the long arm of chromosome 19 in humans and is composed of three exons. The translated protein is then processed and secreted by the Sertoli cells in the testes and the granulosa cells in the ovaries.
科学的研究の応用
Amhdsa has been extensively studied in the field of reproductive medicine. It has been used as a diagnostic tool for the evaluation of male and female infertility. In males, it is used to assess the presence of testicular pathology, while in females, it is used to evaluate ovarian reserve and predict the response to ovarian stimulation.
特性
CAS番号 |
145458-97-5 |
|---|---|
製品名 |
Amhdsa |
分子式 |
C21H30O3 |
分子量 |
330.5 g/mol |
IUPAC名 |
3-[(2R,5aS,8aS,8bS)-5a-methyl-6-oxo-2-prop-1-en-2-yl-1,2,4,5,7,8,8a,8b-octahydro-as-indacen-3-yl]propyl acetate |
InChI |
InChI=1S/C21H30O3/c1-13(2)17-12-18-16(15(17)6-5-11-24-14(3)22)9-10-21(4)19(18)7-8-20(21)23/h17-19H,1,5-12H2,2-4H3/t17-,18-,19+,21+/m1/s1 |
InChIキー |
GHBAWIZUVFCJBD-BNDYYXHWSA-N |
異性体SMILES |
CC(=C)[C@H]1C[C@H]2[C@@H]3CCC(=O)[C@]3(CCC2=C1CCCOC(=O)C)C |
SMILES |
CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C |
正規SMILES |
CC(=C)C1CC2C3CCC(=O)C3(CCC2=C1CCCOC(=O)C)C |
同義語 |
3 beta-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-seco-5 beta-androst-9-en-17-one 3-acetoxy-4a-methyl-A-homo-B,19-dinor-3,4-secoandrost-9-en-17-one AMHDSA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



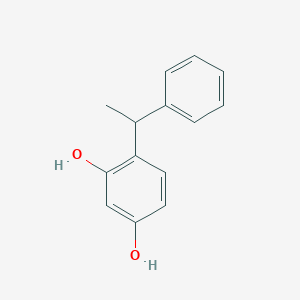
![1-[(2-Sulfanylidenepiperidin-1-yl)methyl]piperidin-2-one](/img/structure/B122255.png)

